molecular formula C12H15FO3 B8800053 Ethyl 3-(3-fluoro-4-methoxyphenyl)propanoate

Ethyl 3-(3-fluoro-4-methoxyphenyl)propanoate

Cat. No. B8800053
M. Wt: 226.24 g/mol
InChI Key: GWEBWDIVJUCEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05922771

Procedure details

To a solution of ethyl 3-(3-fluoro-4-methoxyphenyl)propionate (29.1 g, 129 mmol) in ethanol(50 ml)-water(50 ml) was added potassium hydroxide (9.4 g, 167 mmol) and the mixture was stirred at 80° C. for 1 hour. After cooling, the reaction mixture was poured in diluted hydrochloric acid and the resulting crystals were recovered by filtration and washed with diethyl ether to provide the title compound (yield 24.4 g, 96%).
Quantity
29.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12]([O:14]CC)=[O:13])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].O.[OH-].[K+]>C(O)C.Cl>[F:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
29.1 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)CCC(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
9.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting crystals were recovered by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.